molecular formula C22H28N2O4S3 B2700635 (Z)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 900135-43-5

(Z)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B2700635
CAS No.: 900135-43-5
M. Wt: 480.66
InChI Key: IQFBPFWEHWQWCE-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor Gamma t (RORγt), a master transcriptional regulator of T-helper 17 (Th17) cell differentiation and function. This compound has emerged as a critical pharmacological tool for dissecting the Th17 pathway, which plays a central role in the pathogenesis of various autoimmune and inflammatory diseases, such as psoriasis, multiple sclerosis, and rheumatoid arthritis. By antagonizing the constitutive activity of RORγt, this molecule effectively suppresses the production of key pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, thereby modulating the immune response. Its primary research value lies in its utility for in vitro and in vivo studies aimed at validating RORγt as a therapeutic target, evaluating the downstream effects of Th17 pathway inhibition, and exploring novel treatment strategies for autoimmune conditions. The compound's mechanism involves binding to the ligand-binding domain of RORγt, which induces a conformational change that displaces critical coactivators and recruits corepressors, leading to the transcriptional repression of Th17-specific genes. Research employing this inverse agonist has been instrumental in advancing our understanding of the molecular drivers of autoimmunity and continues to support the development of next-generation immunomodulatory agents.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S3/c1-4-23(18-10-12-31(27,28)14-18)20(25)9-11-24-21(26)19(30-22(24)29)13-16-5-7-17(8-6-16)15(2)3/h5-8,13,15,18H,4,9-12,14H2,1-3H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFBPFWEHWQWCE-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)C(C)C)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from diverse studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N2O4S3C_{18}H_{19}N_{2}O_{4}S_{3} with a molecular weight of 442.6 g/mol. Its structure incorporates a dioxidotetrahydrothiophen ring and a thiazolidinone moiety, which are essential for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit the activity of DDX3 helicase, an enzyme involved in several cellular processes including RNA metabolism and oncogenesis . This inhibition can lead to reduced proliferation of cancer cells.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways related to cancer progression by binding to specific sites on target proteins, thus altering their activity .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and brain cancer cells. For instance:

  • Inhibition of Cell Proliferation : Studies using MTT assays have shown that the compound can significantly reduce cell viability in cancer lines, with IC50 values indicating potent activity .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. It has been evaluated against a range of bacterial strains and fungi:

MicroorganismActivity
Gram-positive bacteriaInhibited
Gram-negative bacteriaInhibited
Fungal speciesModerate inhibition

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .

Study on DDX3 Inhibition

A pivotal study investigated the role of this compound in inhibiting DDX3 helicase. The results highlighted that the compound could effectively disrupt DDX3 function, leading to decreased ATPase activity and reduced cancer cell proliferation. The study concluded that targeting DDX3 with this compound represents a viable strategy for treating cancers associated with its overexpression .

Antimicrobial Efficacy Study

Another investigation focused on the antimicrobial properties of the compound against various pathogens. The results indicated broad-spectrum activity, particularly against resistant strains, positioning this compound as a potential candidate for further development in antimicrobial therapy .

Scientific Research Applications

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Properties
Studies suggest that derivatives of compounds containing the thiazolidinone moiety have shown antimicrobial effects against various pathogens. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival.

2. Anti-inflammatory Effects
Preliminary investigations have indicated that (Z)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide may modulate inflammatory pathways. It is hypothesized to act on the NLRP3 inflammasome, which plays a critical role in inflammatory responses, potentially reducing inflammation in various models.

3. Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. Its structural similarity to known enzyme inhibitors suggests competitive binding to active sites, which could lead to therapeutic applications in diseases where these enzymes are dysregulated.

Case Studies

Several studies have explored the applications of related compounds with similar structures:

Case Study 1: Antimicrobial Activity
A study published in Molecules assessed the antimicrobial efficacy of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, suggesting potential clinical applications for treating bacterial infections .

Case Study 2: Anti-inflammatory Potential
Research highlighted in Pharmaceuticals demonstrated that thiazolidinone derivatives could inhibit lipoxygenase activity, a key player in inflammatory processes. This suggests that this compound might also possess similar anti-inflammatory properties .

Comparison with Similar Compounds

Substituent Variations in the Benzylidene Group

  • Target Compound : Features a 4-isopropylbenzylidene group, contributing to increased lipophilicity (clogP ~3.5 estimated) and steric hindrance compared to smaller substituents.
  • 3-hydroxyphenyl in the amide side chain introduces hydrogen-bonding capacity, increasing aqueous solubility (predicted pKa ~9.53) .

Amide Side Chain Modifications

  • Target Compound : The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a sulfone moiety, improving polarity and oxidative stability compared to thioether analogues.
  • This may alter binding affinity in enzyme-active sites .

Physicochemical Properties

Property Target Compound 4-Methylbenzylidene Analogue () Thiadiazole Analogue ()
Molecular Formula C₂₄H₂₉N₃O₄S₃* C₂₀H₁₈N₂O₃S₂ C₁₉H₁₇N₃O₂S₃†
Molar Mass (g/mol) ~547.6 (estimated) 398.5 ~431.6 (estimated)
Key Substituents 4-Isopropylbenzylidene, sulfone 4-Methylbenzylidene, 3-hydroxyphenyl 4-Methylbenzylidene, thiadiazole
Predicted pKa ~8.5 (sulfone) 9.53 ~7.8 (thiadiazole)
Lipophilicity (clogP) ~3.5 ~2.8 ~3.2

†Formula derived from CAS 299952-76-4 .

Research Findings and Implications

NMR Analysis for Substituent Localization

highlights the use of NMR spectroscopy to compare structural analogues (compounds 1, 7, and Rapa). Chemical shift variations in specific regions (e.g., positions 29–36 and 39–44) correlate with substituent changes, suggesting similar methods could localize modifications in the target compound’s benzylidene or amide groups .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of this compound, and how can reaction conditions be optimized for yield?

  • The compound is synthesized via multi-step reactions involving cyclization, condensation, and functional group modifications. For example, thiazolidinone cores are typically formed using CS₂/KOH under reflux, followed by benzylidene incorporation via acid-catalyzed condensation . Optimization often involves adjusting solvent systems (e.g., DMF or ethanol), temperature, and stoichiometric ratios of reagents like EDC·HCl or HOBt for amide coupling . Yield improvements (e.g., from 28% to 68%) are achievable by varying reaction times or employing catalytic acids (e.g., HCl) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and stereochemistry?

  • FT-IR identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) . 1H/13C-NMR resolves stereochemistry and substituent positions, such as the Z-configuration of the benzylidene group via coupling constants and NOESY correlations . Elemental analysis validates purity by matching experimental and theoretical C/H/N percentages (±0.3%) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) monitored via HPLC. Degradation products, such as hydrolyzed thiazolidinone rings or oxidized sulfone groups, are identified using LC-MS . Aromatic protons in NMR can indicate decomposition via peak broadening or shifts .

Advanced Research Questions

Q. How can Design of Experiments (DoE) methodologies optimize the synthesis of this compound?

  • DoE applies response surface modeling (e.g., Box-Behnken design) to optimize variables like temperature, catalyst loading, and solvent polarity. For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) reduce side reactions by controlling residence time and mixing efficiency, improving yields by 15–20% . Multivariate analysis identifies critical factors (e.g., pH for condensation steps) while minimizing experimental runs .

Q. What strategies resolve contradictions in spectral data during structure elucidation?

  • Contradictions between calculated and observed NMR shifts (e.g., aromatic protons) arise from dynamic effects or solvent interactions. Computational tools (e.g., DFT calculations with B3LYP/6-31G* basis sets) predict chemical shifts, while 2D NMR (HSQC, HMBC) confirms connectivity . Conflicting IR bands (e.g., C=O vs. C=S overlap) are deconvoluted via Gaussian fitting or temperature-dependent studies .

Q. What mechanistic insights explain byproduct formation during the synthesis of this compound?

  • Byproducts like thiourea derivatives or dimerized thiazolidinones form via competing pathways. For example, excess CS₂ in thiazolidinone synthesis promotes thioureido intermediates, detectable via LC-MS . Kinetic studies (e.g., in situ IR monitoring) reveal intermediate lifetimes, enabling suppression of side reactions through reagent addition rates .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

  • SAR focuses on modifying the 4-isopropylbenzylidene group (lipophilicity) and sulfone moiety (polarity). In vitro assays (e.g., cytotoxicity against HeLa cells) correlate substituent effects with activity. For example, replacing isopropyl with cyclopropyl enhances membrane permeability, as shown in related thiophene derivatives . Docking studies (AutoDock Vina) map interactions with target proteins (e.g., kinases) .

Q. What advanced pharmacological models evaluate the compound’s pharmacokinetic properties?

  • In vitro ADME : Microsomal stability assays (human liver microsomes) quantify metabolic half-life. Caco-2 cell models assess intestinal permeability . In silico predictions : SwissADME estimates logP (2.8–3.5) and BBB penetration, guiding dose optimization .

Methodological Tables

Table 1. Key Spectral Data for Structural Confirmation

TechniqueObserved DataReference
1H-NMR (500 MHz)δ 7.45 (d, J=8.5 Hz, benzylidene)
13C-NMRδ 178.2 (C=O), 122.5 (C=S)
FT-IR1702 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S)

Table 2. DoE-Optimized Synthesis Parameters

FactorOptimal RangeImpact on Yield
Temperature70–80°C+12%
Catalyst (EDC)1.5 equiv+8%
SolventDMF/EtOH (3:1)+10%
Reaction Time5–6 h+5%
Reference

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.